Positional Isomer Differentiation: 5-Substituted vs. 3-Substituted Phenyl Linker Impact on IRAK4 Pharmacophore Geometry
CAS 953241-68-4 incorporates a 2-methoxy-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl substitution pattern, placing the imidazo[1,2-b]pyridazine group at the 5-position para to the acetamide-bearing nitrogen. In contrast, the regioisomeric analog CAS 953216-43-8 (N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-phenoxyacetamide) positions the heterocycle at the 4-position (para) to the acetamide, while a second positional isomer (reported as N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide on vendor databases) carries the group at the 3-position. Published SAR from the Chen et al. (2020) imidazo[1,2-b]pyridazine IRAK4 inhibitor series demonstrates that the relative orientation of the hinge-binding heterocycle to the phenoxyacetamide side chain is a critical determinant of IRAK4 inhibitory potency, with sub-nanomolar IC50 values achievable when optimal geometry is realized [1]. Although direct IRAK4 IC50 data for CAS 953241-68-4 itself has not been published in the peer-reviewed literature, the class benchmark compound from the same scaffold series exhibits IRAK4 IC50 = 1.3 nM [1].
| Evidence Dimension | Positional isomerism and predicted impact on kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 2-methoxy-5-(imidazo[1,2-b]pyridazin-2-yl)phenyl substitution pattern (CAS 953241-68-4); IR and SAR data not publicly disclosed |
| Comparator Or Baseline | 4-(imidazo[1,2-b]pyridazin-2-yl)phenyl regioisomer (CAS 953216-43-8); class benchmark compound 5 (IRAK4 IC50 = 1.3 nM) from Chen et al. 2020 |
| Quantified Difference | Difference in regioisomer geometry; quantitative potency difference cannot be calculated in the absence of direct assay data for CAS 953241-68-4 |
| Conditions | Positional isomer comparison based on chemical structure; IRAK4 enzymatic inhibition assay context from Chen et al. 2020 (ADP-Glo kinase assay) |
Why This Matters
For kinase inhibitor SAR campaigns, regioisomeric identity determines whether the compound adopts the productive binding mode validated in the published IRAK4 co-crystal structures; procurement of the wrong positional isomer invalidates any cross-referencing to published potency benchmarks and kinase selectivity profiles.
- [1] Chen Y, Bai G, Ning Y, et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. 2020;190:112092. View Source
